FXR Agonism Abrogation: 6-Ethylidene OCA vs. Obeticholic Acid in Direct Head-to-Head Transactivation Assays
In a systematic head-to-head comparison of OCA derivatives, the introduction of a 6-ethylidene group into the CDCA scaffold was shown to abrogate FXR agonism entirely, in stark contrast to the potent FXR agonism exhibited by obeticholic acid (OCA, 6α-ethyl-CDCA, EC50 = 99 nM). The study employed FXR transactivation assays in human hepatocytes and a cell-free TR-FRET assay, demonstrating that 6-ethylidene derivatives lack significant FXR agonist activity under conditions where OCA produces robust receptor activation [1].
| Evidence Dimension | FXR agonist activity (transactivation and TR-FRET assays) |
|---|---|
| Target Compound Data | 6-Ethylidene obeticholic acid: FXR agonism abrogated (no significant activity detected) |
| Comparator Or Baseline | Obeticholic acid (OCA, 6α-ethyl-CDCA): EC50 = 99 nM (potent FXR agonist) |
| Quantified Difference | Qualitative abrogation — complete loss of FXR agonism upon 6-ethylidene substitution vs. 6α-ethyl |
| Conditions | FXR transactivation assays in human hepatocytes; cell-free TR-FRET FXR co-activator recruitment assay; HepG2 cell-based reporter assays |
Why This Matters
This evidence establishes that 6-ethylidene obeticholic acid cannot substitute for OCA in any FXR-dependent pharmacological assay, making it essential as a negative-control reference standard or for structure-activity relationship (SAR) studies investigating the molecular determinants of FXR activation.
- [1] Stefela A, Kaspar M, Drastik M, Holas O, Hroch M, Smutny T, Skoda J, Hutníková M, Pandey AV, Micuda S, Kudova E, Pavek P. 3β-Isoobeticholic acid efficiently activates the farnesoid X receptor (FXR) due to its epimerization to 3α-epimer by hepatic metabolism. J Steroid Biochem Mol Biol. 2020;202:105702. View Source
